4-Fluoro-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide
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Overview
Description
4-Fluoro-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, phenyl, thiophene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including electrophilic aromatic substitution, sulfonation, and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
4-Fluoro-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 4-Fluoro-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways to modulate biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and fluorinated benzene derivatives, such as:
- 4-Fluoro-N-[(2R,3S,6R)-2-(hydroxymethyl)-6-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3,6-dihydro-2H-pyran-3-yl]benzenesulfonamide
- Phenylboronic pinacol esters
Uniqueness
What sets 4-Fluoro-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both fluorine and sulfonamide groups enhances its potential as a pharmaceutical agent, while the thiophene moiety contributes to its versatility in organic synthesis.
Properties
Molecular Formula |
C18H16FNO4S3 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-fluoro-N-(2-phenyl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H16FNO4S3/c19-15-8-10-16(11-9-15)27(23,24)20-13-17(14-5-2-1-3-6-14)26(21,22)18-7-4-12-25-18/h1-12,17,20H,13H2 |
InChI Key |
NVPKLIMXSZAXTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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